({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE
Description
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures. The presence of the tetrazole ring and fluorobenzyl group makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H22FN5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-2-30-22-14-18(16-25-15-17-8-11-19(24)12-9-17)10-13-21(22)31-23-26-27-28-29(23)20-6-4-3-5-7-20/h3-14,25H,2,15-16H2,1H3 |
InChI Key |
AIGYOYLVNUNWJF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 3-ethoxy-4-hydroxybenzyl chloride to form the desired ether linkage. The final step involves the reaction of this intermediate with 4-fluorobenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and subsequent steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-chlorobenzyl)amine
- {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine
Uniqueness
The presence of the fluorobenzyl group in ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, the tetrazole ring provides unique binding interactions with biological targets, enhancing its potential as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
